N-(4-methylphenyl)-3-nitropyridin-4-amine
Overview
Description
N-(4-methylphenyl)-3-nitropyridin-4-amine is an organic compound that belongs to the class of nitroanilines It features a pyridine ring substituted with a nitro group at the 3-position and an aniline group at the 4-position, which is further substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine typically involves the nitration of 4-aminopyridine followed by a coupling reaction with 4-methylaniline. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring. The subsequent coupling reaction can be carried out using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability. The use of microreactor systems can optimize reaction kinetics and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3-amino-N-(4-methylphenyl)pyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(3-nitropyridin-4-yl)benzoic acid.
Scientific Research Applications
N-(4-methylphenyl)-3-nitropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the aniline moiety can form hydrogen bonds or π-π interactions with target molecules. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
N-(4-methylphenyl)-3-nitropyridin-4-amine can be compared with other nitroaniline derivatives such as:
N-(4-methylphenyl)-2-nitroaniline: Similar structure but with the nitro group at the 2-position, which may result in different reactivity and biological activity.
N-(4-methylphenyl)-4-nitroaniline: The nitro group is at the 4-position, leading to distinct electronic and steric properties.
N-(4-methylphenyl)-3-nitrobenzamide: Contains a benzamide moiety instead of a pyridine ring, which can alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can confer unique electronic properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHDKEJEGMXGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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